molecular formula C14H17N B14115622 1-Methyl-4-(phenylethynyl)piperidine

1-Methyl-4-(phenylethynyl)piperidine

Cat. No.: B14115622
M. Wt: 199.29 g/mol
InChI Key: AYTSKDMXOPMBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(phenylethynyl)piperidine is a chemical compound with the molecular formula C14H17N. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their role in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(phenylethynyl)piperidine can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(phenylethynyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or rhodium.

    Substitution: Nucleophiles like amines or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

1-Methyl-4-(phenylethynyl)piperidine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(phenylethynyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A basic nitrogen-containing heterocycle widely used in medicinal chemistry.

    Phenylethynyl derivatives: Compounds containing the phenylethynyl group, known for their diverse chemical reactivity.

Uniqueness: 1-Methyl-4-(phenylethynyl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the piperidine ring and phenylethynyl group makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-methyl-4-(2-phenylethynyl)piperidine

InChI

InChI=1S/C14H17N/c1-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,14H,9-12H2,1H3

InChI Key

AYTSKDMXOPMBSF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C#CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.